molecular formula C22H32O3 B163556 20-Hdohe CAS No. 90906-41-5

20-Hdohe

Cat. No.: B163556
CAS No.: 90906-41-5
M. Wt: 344.5 g/mol
InChI Key: YUZXOJOCNGKDNI-LFVREGEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Hydroxy-4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid, commonly known as 20-Hydroxy-Docosahexaenoic Acid, is a hydroxylated derivative of docosahexaenoic acid. It belongs to the class of very long-chain fatty acids and is characterized by an aliphatic tail containing 22 carbon atoms. This compound is an important endogenous metabolite and is involved in various biological processes .

Chemical Reactions Analysis

20-Hydroxy-Docosahexaenoic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen for oxidation and sodium borohydride for reduction. The major products formed from these reactions are hydroperoxy and hydroxyl derivatives of docosahexaenoic acid .

Comparison with Similar Compounds

20-Hydroxy-Docosahexaenoic Acid is unique compared to other hydroxylated derivatives of docosahexaenoic acid due to its specific hydroxylation at the 20th carbon position. Similar compounds include:

  • 4-Hydroxy-Docosahexaenoic Acid
  • 7-Hydroxy-Docosahexaenoic Acid
  • 10-Hydroxy-Docosahexaenoic Acid
  • 13-Hydroxy-Docosahexaenoic Acid
  • 16-Hydroxy-Docosahexaenoic Acid
  • 18-Hydroxy-Docosahexaenoic Acid

These compounds differ in the position of the hydroxyl group, which can influence their biological activity and applications .

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZXOJOCNGKDNI-LFVREGEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-Hdohe
Reactant of Route 2
20-Hdohe
Reactant of Route 3
20-Hdohe
Reactant of Route 4
20-Hdohe
Reactant of Route 5
20-Hdohe
Reactant of Route 6
20-Hdohe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.